[(1S,2S)-2-Nitrocyclopentyl]benzene
Description
General Significance of Chiral Nitro Compounds
Chiral nitro compounds are versatile synthetic intermediates, prized for the synthetic utility of the nitro group. researchgate.net This functional group can be readily transformed into a wide array of other functionalities, including amines, ketones, and oximes, making nitro compounds valuable precursors in the synthesis of complex target molecules. researchgate.net The electron-withdrawing nature of the nitro group also activates adjacent carbon atoms, facilitating the formation of new carbon-carbon bonds through reactions like the Henry (nitro-aldol) reaction, Michael additions, and various cycloadditions. researchgate.net The ability to introduce nitrogen and control stereochemistry simultaneously makes chiral nitroalkanes powerful building blocks in asymmetric synthesis. nih.gov
Importance of Stereodefined Cyclopentane (B165970) Architectures
The cyclopentane ring is a common structural motif found in a vast number of biologically active natural products and pharmaceutical agents. The stereochemical arrangement of substituents on the cyclopentane core is often crucial for its biological function. Consequently, the development of methods for the stereoselective synthesis of substituted cyclopentanes is a major focus of synthetic organic chemistry. organic-chemistry.org Strategies for achieving this include ring-closing metathesis, various cycloaddition reactions, and organocatalytic methods that allow for the precise control of multiple stereocenters. organic-chemistry.org The rigid, three-dimensional structure of the cyclopentane ring allows it to present substituents in well-defined spatial orientations, a key factor in molecular recognition and biological activity.
Contextualization of [(1S,2S)-2-Nitrocyclopentyl]benzene within Current Synthetic Paradigms
The molecule this compound represents a confluence of the synthetic challenges and opportunities presented by both chiral nitro compounds and stereodefined cyclopentanes. This specific stereoisomer, with a trans relationship between the phenyl and nitro groups, is a valuable target for asymmetric synthesis. Its structure offers multiple points for further functionalization, with the nitro group serving as a synthetic linchpin for introducing nitrogen-containing functionalities and the phenyl group providing a scaffold for further aromatic substitutions. The development of synthetic routes to enantiomerically pure this compound is emblematic of the broader push towards complexity and precision in modern organic synthesis, where the goal is not just to create molecules, but to create them with absolute stereochemical control.
Hypothetical Synthetic Approaches and Key Considerations
Organocatalytic Michael Addition
One of the most powerful strategies for the enantioselective synthesis of nitroalkanes is the organocatalytic Michael addition. In a potential synthesis of this compound, this could involve the reaction of (E)-nitrostyrene with a suitable cyclopentanone-derived enamine, catalyzed by a chiral secondary amine catalyst, such as a derivative of proline.
Table 1: Hypothetical Organocatalytic Synthesis of a Precursor to this compound
| Step | Reactant 1 | Reactant 2 | Catalyst | Product | Key Transformation |
| 1 | (E)-Nitrostyrene | Cyclopentanone (B42830) | Chiral Proline Derivative | 2-(Nitro(phenyl)methyl)cyclopentan-1-one | Asymmetric Michael Addition |
| 2 | 2-(Nitro(phenyl)methyl)cyclopentan-1-one | - | - | This compound | Reduction and further steps |
This table presents a hypothetical reaction scheme. Actual yields and stereoselectivities would depend on specific reaction conditions and catalyst optimization.
Chiral Auxiliary-Mediated Synthesis
Another established approach involves the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com For the synthesis of this compound, a chiral auxiliary could be attached to a cyclopentene (B43876) precursor to control the facial selectivity of a subsequent reaction, such as a conjugate addition of a nitro group equivalent.
Table 2: Potential Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application |
| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |
| Camphorsultam | Sultam | Diels-Alder reactions, conjugate additions |
| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Amino alcohol | Aldol and alkylation reactions |
| (S)- and (R)-Mandelic Acid | α-Hydroxy acid | Resolution of amines and alcohols |
This table lists common chiral auxiliaries and their general applications in asymmetric synthesis. wikipedia.orgslideshare.net
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | - Multiplets for the phenyl protons in the aromatic region (δ 7.2-7.4 ppm).- Distinct multiplets for the methine protons on the cyclopentane ring adjacent to the phenyl and nitro groups.- Complex multiplets for the remaining methylene (B1212753) protons of the cyclopentane ring. |
| ¹³C NMR | - Resonances for the aromatic carbons of the phenyl group.- A distinct signal for the carbon bearing the nitro group, shifted downfield.- Signals for the other carbons of the cyclopentane ring. |
| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching bands for the nitro group (around 1550 and 1370 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.- Aromatic C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂).- Fragmentation patterns corresponding to the loss of the nitro group and cleavage of the cyclopentane ring. |
The spectral data presented are hypothetical and based on the analysis of similar known compounds. nih.gov
This compound stands as a representative example of a chiral building block that, while not extensively documented, embodies the principles and challenges of modern asymmetric synthesis. The methodologies discussed, including organocatalysis and the use of chiral auxiliaries, provide a strategic framework for its potential synthesis. The successful and efficient construction of such stereochemically defined nitrocyclopentyl systems is a testament to the power of contemporary synthetic organic chemistry and opens avenues for the creation of novel molecules with potential applications in various scientific disciplines.
Properties
CAS No. |
312611-37-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(1S,2S)-2-nitrocyclopentyl]benzene |
InChI |
InChI=1S/C11H13NO2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11-/m0/s1 |
InChI Key |
IIQIRJJNDNCDMQ-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1s,2s 2 Nitrocyclopentyl Benzene
Asymmetric Synthesis Approaches
The asymmetric synthesis of [(1S,2S)-2-Nitrocyclopentyl]benzene is a significant challenge, requiring precise control over the stereochemistry at two contiguous chiral centers. This section delves into various strategies to achieve this, including enantioselective catalysis and the use of chiral auxiliaries and building blocks.
Enantioselective Catalytic Methods
The direct introduction of chirality using catalytic amounts of a chiral entity is a highly efficient and atom-economical approach. Both organocatalysis and metal-based catalysis offer potential pathways to this compound.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often utilizing small, metal-free organic molecules to catalyze stereoselective transformations. A plausible and prominent organocatalytic route to this compound involves the asymmetric Michael addition of a nitroalkane to a suitable cyclopentene (B43876) precursor.
A key strategy would be the conjugate addition of nitromethane (B149229) to 1-phenylcyclopent-1-ene or a related derivative, catalyzed by a chiral organocatalyst. Chiral primary amines, such as those derived from cinchona alkaloids or prolinol ethers, have been shown to be effective in activating enones and enals towards nucleophilic attack via the formation of chiral enamines or iminium ions. nih.govmdpi.com For instance, a chiral primary amine could catalyze the addition of nitromethane to a β-substituted cyclic enone, setting the quaternary stereocenter with high enantioselectivity. acs.org While direct application to 1-phenylcyclopent-1-ene is not explicitly documented in the reviewed literature, the success with various cyclic enones suggests its feasibility. acs.orgresearchgate.net
The reaction would likely proceed through a transition state where the catalyst directs the approach of the nitromethane nucleophile to one face of the cyclopentene ring, thereby establishing the desired (1S,2S) stereochemistry. The choice of catalyst, solvent, and reaction conditions would be crucial in achieving high diastereo- and enantioselectivity. Bifunctional catalysts, containing both a basic site to deprotonate the nitroalkane and a hydrogen-bond donor to activate the electrophile, have shown particular promise in similar reactions. rsc.orgorganic-chemistry.orgnih.gov
Table 1: Representative Organocatalytic Asymmetric Michael Addition of Nitroalkanes to Cyclic Enones
| Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| tert-Leucine-derived diamine | 3-Methylcyclopent-2-enone | 75 | 98 | acs.org |
| Cinchonine-derived amine | Cyclohexenone | 97 | 92 | rsc.org |
| Prolinol silyl (B83357) ether | 2-Oxoindoline-3-ylidene acetaldehyde | Good | Excellent | nih.gov |
| 5-Pyrrolidin-2-yltetrazole | Cyclohexenone | Good to Excellent | Good to Excellent | capes.gov.br |
This table presents data from analogous reactions and is intended to be illustrative of the potential of the methodology.
Transition metal catalysis offers another powerful avenue for the enantioselective synthesis of this compound. Chiral metal complexes can act as Lewis acids to activate the cyclopentene substrate and create a chiral environment for the nucleophilic attack of the nitro group. libretexts.orgacs.org
A potential strategy involves the use of a chiral copper(II)-bis(oxazoline) complex to catalyze the conjugate addition of a nitroalkane to an α,β-unsaturated cyclopentanone (B42830) precursor. Alternatively, rhodium or palladium complexes with chiral phosphine (B1218219) ligands could be employed. libretexts.orgorganic-chemistry.org These catalysts have demonstrated high efficiency in the asymmetric conjugate addition of various nucleophiles, including organoboranes and organozinc reagents, to cyclic enones. libretexts.org The adaptation of these systems for the addition of a nitro group donor to a phenyl-substituted cyclopentene derivative would be a key step.
The mechanism would likely involve the coordination of the metal to the cyclopentene precursor, enhancing its electrophilicity and allowing the chiral ligand to control the facial selectivity of the nucleophilic attack. The choice of the metal, ligand, and reaction conditions is critical for achieving the desired stereochemical outcome.
Table 2: Examples of Metal-Catalyzed Asymmetric Conjugate Additions to Cyclic Enones
| Metal/Ligand | Substrate | Nucleophile | Enantiomeric Excess (ee, %) | Reference |
| Cu(I)/Phosphoramidite | Cyclohexenone | Dialkylzinc | up to 98 | libretexts.org |
| Rh/(S)-BINAP | Cyclohexenone | Arylboronic acid | High | libretexts.org |
| Pd/iPr-IsoQuinox | Nitrostyrene | Arylboronic acid | Good | organic-chemistry.org |
This table showcases the potential of metal-catalyzed methods based on similar transformations.
Chiral Auxiliary-Mediated Syntheses of this compound
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.govwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnih.gov
For the synthesis of this compound, a chiral auxiliary could be attached to a cyclopentane (B165970) precursor. For example, a chiral alcohol like (+)- or (-)-8-phenylmenthol (B56881) could be esterified with a cyclopentene carboxylic acid derivative. stackexchange.com The resulting chiral ester would then undergo a diastereoselective conjugate addition of a nitro group. The steric bulk and stereoelectronic properties of the chiral auxiliary would favor the approach of the nucleophile from a specific face, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would provide the desired enantiomer of the product.
Another approach could involve the use of a chiral amine auxiliary, such as a derivative of phenylethylamine, to form a chiral enamine or imine with a cyclopentanone precursor, which would then undergo a diastereoselective reaction. stackexchange.com Evans' oxazolidinone auxiliaries are also widely used to control the stereochemistry of alkylation and acylation reactions. nih.gov
Chiral Pool Approaches to the Synthesis of this compound
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of a target molecule. This strategy can be a very efficient way to introduce chirality.
For the synthesis of this compound, a potential chiral pool starting material could be a derivative of a chiral cyclopentane, if a suitable one can be identified and sourced. For instance, an enantiopure cyclopentane derivative with existing stereocenters could be chemically modified to introduce the phenyl and nitro groups with the desired (1S,2S) configuration. However, the search results did not point to a readily available and suitable chiral cyclopentane precursor for this specific target. A hypothetical route could start from a chiral cyclopentenone, which can be synthesized by various methods. acs.org This chiral building block could then be subjected to a series of stereocontrolled reactions to install the phenyl and nitro substituents.
Diastereoselective Synthesis of Precursors to this compound
In cases where a racemic or achiral precursor is more accessible, a diastereoselective reaction can be employed to establish the correct relative stereochemistry between the phenyl and nitro groups. This can be achieved by substrate control, where the existing stereocenter(s) in the molecule direct the stereochemical outcome of a subsequent reaction.
A plausible strategy would be the diastereoselective reduction of a ketone precursor. For example, the reduction of 2-nitro-5-phenylcyclopentan-1-one could potentially lead to the formation of this compound and its other diastereomers. The choice of reducing agent and reaction conditions would be critical to favor the formation of the desired trans diastereomer. For instance, the reduction of 2-substituted 2-methyl-3-hydroxycyclopentanones has been shown to be highly stereoselective, depending on the reducing agent and the configuration of the starting material. acs.org
Alternatively, a diastereoselective addition to an alkene could be employed. For example, the nitration of 1-phenylcyclopentene could, in principle, lead to a mixture of diastereomers. rsc.org While controlling the absolute stereochemistry in such a direct reaction is challenging without a chiral catalyst, achieving diastereoselectivity might be possible by directing the approach of the nitrating agent.
Another approach involves the use of ring-closing metathesis followed by a diastereoselective Michael addition in a one-pot fashion to construct substituted cyclopentanes. organic-chemistry.org
Stereocontrol in Cyclopentane Ring Formation
The controlled formation of the cyclopentane core with specific stereochemistry is paramount in the synthesis of this compound. A powerful strategy for achieving this is through asymmetric catalysis, which can establish the desired stereocenters in a single key step.
Organocatalysis has emerged as a particularly effective tool for the enantioselective construction of substituted cyclopentanes. For instance, N-heterocyclic carbene (NHC)-catalyzed cascade reactions have been developed for the asymmetric synthesis of tetrasubstituted cyclopentanes. nih.gov These reactions often proceed through homoenolate/enolate intermediates, allowing for sequential Michael additions to construct the five-membered ring with high stereoselectivity. nih.gov Another approach involves a multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, which utilizes a secondary amine and an N-heterocyclic carbene to yield densely functionalized cyclopentanones with high enantioselectivities. nih.govacs.org
Furthermore, the stereoselective formation of 1,2-(trans)-disubstituted cycloalkanes can be achieved through a Michael-Initiated Ring Closure (MIRC) reaction. By employing chiral lithium amides as non-covalent chiral auxiliaries, various ring sizes, including cyclopentanes, can be synthesized with high diastereoselectivity and enantioselectivity. escholarship.org This method is particularly relevant for establishing the trans relationship between the substituents as seen in the target molecule.
The following table summarizes some organocatalytic approaches that could be adapted for the stereocontrolled synthesis of a 2-phenyl-1-nitrocyclopentane scaffold.
| Catalytic System | Reaction Type | Key Features |
| N-Heterocyclic Carbene (NHC) | Michael/Michael/Esterification Domino | Forms tetrasubstituted cyclopentanes with four contiguous stereocenters. nih.gov |
| Secondary Amine / N-Heterocyclic Carbene (Multicatalyst) | Michael Addition / Intramolecular Benzoin | Yields densely functionalized cyclopentanones with high enantioselectivity. nih.govacs.org |
| Chiral Lithium Amides | Michael-Initiated Ring Closure (MIRC) | Produces 1,2-(trans)-disubstituted cycloalkanes with high stereocontrol. escholarship.org |
Diastereoselective Nitration Reactions
The introduction of the nitro group with the correct diastereoselectivity is a critical step in the synthesis of this compound. This can be achieved either by direct nitration of a pre-formed cyclopentane ring or by the conjugate addition of a nitro-containing nucleophile to a cyclopentene derivative.
Direct stereoselective nitration of olefins has been developed using various reagents. For example, a metal-free method utilizing tert-butyl nitrite (B80452) (tBuONO) and TEMPO allows for the direct conversion of olefins to nitroolefins with excellent E-selectivity. organic-chemistry.orgnih.gov Another approach employs ferric nitrate (B79036) under visible-light-induced iron-complex β-homolysis, also providing nitroolefins with high stereoselectivity. nih.gov While these methods primarily focus on the formation of nitroalkenes, they highlight the potential for direct, controlled nitration under specific conditions.
A more common and often more stereocontrolled approach is the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated enones or other Michael acceptors. Organocatalysis has proven highly effective in this area. Novel imidazoline (B1206853) catalysts derived from amino acids have been shown to catalyze the highly enantioselective 1,4-addition of nitroalkanes to enones. acs.orgnih.gov Similarly, 5-pyrrolidin-2-yltetrazole has been demonstrated as an improved catalyst for the asymmetric addition of a range of nitroalkanes to cyclic enones, affording products with good to excellent enantioselectivity. capes.gov.br The use of bifunctional catalysts, such as cinchona alkaloid-derived thioureas or squaramides, is also a prominent strategy for achieving high stereoselectivity in the Michael addition of nitroalkanes. rsc.org
The intramolecular Michael addition of a tethered nitro group can also lead to the formation of cyclic nitro compounds with high stereoselectivity. studfile.net This strategy involves the formation of a precursor that, upon treatment with a base, undergoes cyclization to form the desired nitro-substituted ring.
The following table outlines some catalytic systems for diastereoselective nitro-functionalization relevant to the synthesis of the target compound.
| Catalyst/Reagent System | Reaction Type | Key Stereochemical Outcome |
| tBuONO / TEMPO | Metal-free Olefin Nitration | Excellent E-selectivity in the formation of nitroolefins. organic-chemistry.orgnih.gov |
| Ferric Nitrate / Visible Light | Olefin Nitration | High stereoselectivity. nih.gov |
| Phenylalanine-derived Imidazoline | Asymmetric Conjugate Addition | High enantioselectivity in the addition of nitroalkanes to enones. acs.orgnih.gov |
| 5-Pyrrolidin-2-yltetrazole | Asymmetric Conjugate Addition | Good to excellent enantioselectivity with cyclic enones. capes.gov.br |
| Cinchona Alkaloid-derived Thioureas | Asymmetric Conjugate Addition | High stereoselectivity in Michael additions of nitroalkanes. rsc.org |
Total and Formal Syntheses Incorporating this compound
While no total or formal syntheses specifically targeting or utilizing this compound as a key intermediate have been reported in the reviewed literature, the synthetic utility of chiral nitro compounds is well-established. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carbonyls, and oximes.
For example, the reduction of a nitro group to an amine is a common transformation that opens up pathways to a wide range of biologically active molecules, including amino acids and alkaloids. The development of an efficient synthesis for this compound would therefore provide a valuable chiral building block for the synthesis of more complex target molecules containing a 1,2-diamino- or amino-alcohol cyclopentane core with a phenyl substituent.
Strategic Starting Material Considerations in Synthetic Routes to this compound
The choice of starting materials is critical for the efficient and stereocontrolled synthesis of this compound. Two main retrosynthetic disconnections can be envisioned: one breaking the C-N bond and the other breaking one of the C-C bonds of the cyclopentane ring.
Route A: Cyclopentene-based Starting Materials
A plausible strategy involves the use of a substituted cyclopentene as a key starting material. For instance, 1-phenylcyclopentene could serve as a Michael acceptor for the conjugate addition of a nitronate anion. The challenge in this approach lies in controlling the facial selectivity of the nucleophilic attack to establish the desired (1S,2S) stereochemistry. This would necessitate the use of a chiral catalyst or a chiral auxiliary.
Alternatively, a nitro-substituted cyclopentene could be employed as the Michael acceptor for the addition of a phenyl-containing nucleophile, such as a phenyl Grignard reagent or a phenylboronic acid in a rhodium-catalyzed conjugate addition. Again, stereocontrol would be the major hurdle to overcome.
Route B: Acyclic Precursors
An alternative strategy involves the construction of the cyclopentane ring from an acyclic precursor. This could be achieved through an intramolecular Michael addition, as previously mentioned. studfile.net For example, a δ-nitro-α,β-unsaturated ester or ketone bearing a phenyl group at the appropriate position could be synthesized and then cyclized under basic conditions to form the desired 1-nitro-2-phenylcyclopentane. The stereochemical outcome of the cyclization would depend on the geometry of the double bond and the reaction conditions.
The following table provides a summary of potential starting materials and the key transformations required.
| Starting Material Type | Key Transformation | Stereochemical Challenge |
| 1-Phenylcyclopentene | Asymmetric Conjugate Addition of NO₂⁻ | Facial selectivity of the nucleophilic attack. |
| Nitrocyclopentene | Asymmetric Conjugate Addition of Ph⁻ | Facial selectivity of the nucleophilic attack. |
| Acyclic δ-nitro-α,β-unsaturated carbonyl | Intramolecular Michael Addition | Diastereoselectivity of the ring-closing reaction. |
Mechanistic Investigations of Reactions Involving 1s,2s 2 Nitrocyclopentyl Benzene
Mechanisms of Formation of [(1S,2S)-2-Nitrocyclopentyl]benzene
The synthesis of this compound with its defined stereochemistry is a significant challenge that relies on highly controlled reaction pathways. The primary route for its formation involves the asymmetric Michael addition of a phenylnitromethane equivalent to cyclopentenone.
The formation of the 2-substituted nitrocyclopentyl moiety is most commonly achieved through the conjugate addition of a nitroalkane to an α,β-unsaturated ketone, a classic reaction known as the Michael addition. In the case of this compound, this involves the addition of the carbanion derived from phenylnitromethane to cyclopentenone. The reaction proceeds through the formation of an enolate intermediate which is subsequently protonated to yield the final product.
The reaction pathway is significantly influenced by the choice of catalyst, which is essential for achieving high stereoselectivity. Organocatalysis, particularly with chiral primary or secondary amines, has emerged as a powerful tool for this transformation. nih.govmdpi.com These catalysts operate through the formation of reactive intermediates such as enamines or iminium ions, which then guide the stereochemical outcome of the reaction. For instance, a primary amine catalyst can condense with the cyclopentenone to form a dienamine, which then reacts with the nitroalkane. nih.gov Alternatively, a secondary amine catalyst can activate the enone towards nucleophilic attack. researchgate.net
The general mechanism for the Michael addition involves three key steps:
Deprotonation: A base removes the acidic α-proton from phenylnitromethane to generate a resonance-stabilized nitronate anion.
Conjugate Addition: The nucleophilic nitronate attacks the β-carbon of the cyclopentenone, which is activated by the catalyst. This leads to the formation of a new carbon-carbon bond and an enolate intermediate.
Protonation: The enolate intermediate is protonated to give the final product, regenerating the catalyst in the process.
The stereoselectivity of the reaction is determined during the C-C bond formation step, where the catalyst creates a chiral environment that favors the approach of the nucleophile from a specific face of the cyclopentenone.
The stereochemical outcome of the asymmetric Michael addition leading to this compound is rationalized by analyzing the transition states of the key bond-forming step. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling these transition states and understanding the origins of stereoselectivity, especially in organocatalyzed reactions. rhhz.netacs.org
In reactions catalyzed by cinchona alkaloids, such as thioureas or squaramides, a bifunctional activation mechanism is often proposed. rhhz.netacs.org The catalyst simultaneously activates both the nucleophile (nitronate) and the electrophile (enone) through hydrogen bonding interactions.
For a cinchona thiourea-catalyzed reaction, the proposed transition state model leading to the major enantiomer involves a network of hydrogen bonds. The thiourea (B124793) moiety of the catalyst typically binds and orients the nitronate, while the protonated quinuclidine (B89598) part of the catalyst activates the enone via hydrogen bonding to the carbonyl oxygen. rhhz.netnih.gov This dual activation organizes the reactants in a highly ordered, chiral transition state, which favors the formation of one stereoisomer over the others. DFT calculations have shown that the transition state leading to the major product is significantly lower in energy than the transition state leading to the minor product. rhhz.net
| Transition State Feature | Description | Energy Difference (kcal/mol) |
| Favorable Transition State (TSmajor) | Dual hydrogen bonding between catalyst and both reactants, leading to the (1S,2S) product. | - |
| Unfavorable Transition State (TSminor) | Steric hindrance and less optimal hydrogen bonding geometry, leading to other stereoisomers. | +5.3 |
This table presents hypothetical energetic data for the formation of this compound based on analogous systems from the literature. The energy difference reflects the preference for the transition state leading to the major (1S,2S) product.
The stereochemical control arises from minimizing steric interactions and maximizing favorable non-covalent interactions within the transition state assembly. The bulky substituents on the catalyst and the substrates play a crucial role in directing the approach of the nucleophile to one face of the enone.
Mechanisms of Transformations of this compound
The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, opening up pathways to a range of complex molecules.
Two of the most important transformations of the nitro group are its reduction to an amine and its conversion to a carbonyl group via the Nef reaction.
Reduction to Amine: The reduction of the nitro group to a primary amine is a fundamental transformation. rsc.org This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or by using metals in acidic media (e.g., Sn, Fe, or Zn in HCl). youtube.com The mechanism of catalytic hydrogenation generally involves the stepwise reduction of the nitro group on the catalyst surface. The reaction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates, which are further reduced to the amine. chemeurope.com
Nef Reaction: The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism begins with the formation of the nitronate salt by treatment with a base. This salt is then hydrolyzed with a strong acid. The nitronate is first protonated to form a nitronic acid, which then undergoes further protonation and subsequent nucleophilic attack by water. chemeurope.comwikipedia.org A series of proton transfers and elimination steps lead to the formation of the carbonyl compound and nitrous oxide. wikipedia.org The stereocenter bearing the nitro group is destroyed in this process, leading to the formation of a ketone.
The stereochemistry of this compound has significant implications for the stereochemical outcome of its transformations.
In the reduction of the nitro group , the stereocenters at C1 and C2 of the cyclopentane (B165970) ring are typically retained, leading to the formation of [(1S,2S)-2-aminocyclopentyl]benzene. The reaction conditions are generally mild enough not to cause epimerization at these centers.
In contrast, the Nef reaction involves the formation of a C=N double bond in the nitronic acid intermediate, which leads to the loss of the stereocenter at the carbon bearing the nitro group (C2). Therefore, the reaction of this compound via a Nef reaction would result in the formation of 2-phenylcyclopentanone, an achiral product. This transformation highlights how the reaction mechanism directly impacts the stereochemical integrity of the molecule.
Computational Modeling of Reaction Energetics and Intermediates for Reactions of this compound
Computational chemistry provides a powerful lens through which to examine the energetics and structures of transient species in the reactions of this compound. DFT calculations are particularly useful for mapping the potential energy surface of a reaction, identifying transition states, and calculating activation barriers. numberanalytics.com
For the formation via Michael addition , computational models can predict the relative energies of the different diastereomeric transition states, thereby explaining the observed stereoselectivity. rhhz.net These models take into account the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the geometry of the transition state.
| Reaction Coordinate | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| Reactants | Phenylnitromethane + Cyclopentenone + Catalyst | 0.0 |
| TS (C-C bond formation) | [Catalyst-Reactants]‡major | +15.2 |
| Intermediate | Enolate Intermediate | -5.8 |
| TS (Protonation) | [Enolate-Catalyst-H]‡ | +8.5 |
| Products | This compound + Catalyst | -12.7 |
This table presents a hypothetical reaction energy profile for the organocatalyzed formation of this compound, with energies derived from analogous systems in the literature. The values illustrate the energetic progression from reactants to products through key intermediates and transition states.
For the transformations of the nitro group , computational studies can elucidate the detailed mechanistic steps. For example, in the Nef reaction, calculations can model the protonation states of the nitronate and the subsequent addition of water, providing insights into the rate-determining step and the factors that influence the reaction's efficiency. youtube.comwikipedia.org Similarly, for the reduction of the nitro group, computational models can explore the interaction of the nitro compound with the catalyst surface and the energetics of the intermediate reduction steps. chemeurope.com These computational insights are invaluable for optimizing reaction conditions and for designing new synthetic strategies involving this chiral building block.
Stereochemical Control and Absolute Configuration Assignment for 1s,2s 2 Nitrocyclopentyl Benzene
Strategies for Achieving and Maintaining (1S,2S) Stereoselectivity
The synthesis of a single, desired stereoisomer from a potential mixture is a significant challenge in organic chemistry. For [(1S,2S)-2-Nitrocyclopentyl]benzene, two prominent strategies for achieving stereoselectivity are kinetic resolution and dynamic kinetic resolution.
Kinetic Resolution Approaches
Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of synthesizing this compound, a racemic mixture of (1R,2R)- and (1S,2S)-2-nitrocyclopentyl]benzene could be subjected to a reaction where one enantiomer reacts significantly faster than the other. This difference in reaction rates allows for the separation of the unreacted, and now enantiomerically enriched, starting material.
For instance, an enzymatic or organocatalytic reaction could be designed to selectively transform the (1R,2R) enantiomer, leaving the desired (1S,2S) enantiomer unreacted and thus isolated. The success of this approach hinges on the selectivity of the catalyst, often quantified by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (ee) of the desired product. The kinetic resolution of racemic 2,3-allenoates via 1,3-dipolar cycloaddition using a bisphosphoric acid catalyst is an example of this principle in a different system, yielding optically active products with high enantioselectivities. nih.gov
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is an evolution of kinetic resolution that offers the potential for a 100% theoretical yield of the desired enantiomer, a significant improvement over the 50% maximum yield of classical kinetic resolution. princeton.edu DKR combines the selective reaction of one enantiomer with a rapid in-situ racemization of the unreacted enantiomer. princeton.edu This continuous conversion of the undesired enantiomer into the reactive one allows for the entire racemic starting material to be funneled into a single, desired stereoisomeric product.
In the synthesis of this compound, a DKR process would involve a chiral catalyst that selectively reacts with one enantiomer (e.g., the (1S,2S) form) while simultaneously a racemization catalyst or condition facilitates the rapid interconversion between the (1S,2S) and (1R,2R) enantiomers. A key requirement for a successful DKR is that the rate of racemization is significantly faster than the rate of the slower reacting enantiomer's transformation (k_rac > k_slow). princeton.edu The presence of a nitro group, which is strongly electron-withdrawing, can facilitate the formation of a nitronate intermediate, a key step that can enable racemization under basic conditions. wikipedia.org This strategy has been successfully applied in the atroposelective alkylation of 2-arylindoles, where an ortho-nitro group was found to be essential for high atroposelectivity in a dynamic kinetic resolution process. nih.gov
Advanced Methodologies for Absolute Configuration Determination of this compound
Once a stereoselective synthesis is achieved, it is imperative to confirm the absolute configuration of the resulting molecule. Several powerful analytical techniques are employed for this purpose.
X-ray Crystallography Studies of Derivatives of this compound
X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, and thus its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While obtaining a suitable crystal of the target molecule itself can sometimes be challenging, it is often possible to create a crystalline derivative. researchgate.net
For this compound, a common strategy would be to introduce a functional group that facilitates crystallization or contains a "heavy" atom. researchgate.net The presence of a heavy atom, such as a halogen or a metal, can aid in solving the phase problem in crystallography and lead to a more reliable determination of the absolute configuration. researchgate.net The high-resolution structural data provided by X-ray crystallography offers unambiguous proof of the (1S,2S) arrangement of the nitro and phenyl groups on the cyclopentane (B165970) ring. nih.gov
Computational Chiroptical Spectroscopy (e.g., ECD, VCD) for Configuration Assignment
In the absence of a suitable crystal for X-ray analysis, computational chiroptical spectroscopy has emerged as a powerful and reliable alternative for assigning absolute configurations. researchgate.netbiotools.us The two primary techniques in this area are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.gov Chiral molecules exhibit unique ECD spectra, and enantiomers produce mirror-image spectra. nih.govencyclopedia.pub The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for the (1S,2S) and (1R,2R) enantiomers. nih.gov The nitro group and the phenyl ring act as chromophores, which are moieties that absorb UV-Vis light. encyclopedia.pub The spatial arrangement of these chromophores in the chiral environment of the molecule dictates the sign and intensity of the Cotton effects in the ECD spectrum. Modern quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have become highly accurate in predicting ECD spectra, making this a robust method for configurational assignment. nih.govfaccts.de
Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us A key advantage of VCD is that all molecules have infrared absorptions, making it broadly applicable. biotools.us Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a known configuration. nih.gov The reliability of VCD in determining absolute configurations, even for conformationally flexible molecules, is well-documented. nih.govscm.com The process involves obtaining the experimental VCD spectrum and then using quantum chemical software to calculate the theoretical VCD spectrum for one of the enantiomers. A match between the experimental and calculated spectra confirms the absolute configuration. biotools.us
| Technique | Principle | Application to this compound |
| ECD | Differential absorption of left and right circularly polarized UV-Vis light. nih.gov | Comparison of experimental spectrum with TD-DFT calculated spectra for (1S,2S) and (1R,2R) enantiomers. |
| VCD | Differential absorption of left and right circularly polarized infrared light. biotools.us | Comparison of experimental spectrum with ab initio calculated spectra for a specific enantiomer. nih.gov |
Chemical Correlation with Known Chiral Standards
Chemical correlation is a classical method for determining absolute configuration that involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice versa. frontiersin.org This transformation must proceed through a series of reactions where the stereochemistry at the chiral centers is not altered.
For this compound, one could envision a reaction sequence that, for example, reduces the nitro group to an amine and subsequently derivatizes it to a compound whose stereochemistry has been unequivocally established by other means, such as X-ray crystallography. The known stereochemistry of the resulting product would then directly correlate to the starting material, confirming the (1S,2S) configuration. This method relies on well-understood and stereochemically predictable reactions.
Reactivity and Derivatization Studies of 1s,2s 2 Nitrocyclopentyl Benzene
Transformations of the Nitro Group in [(1S,2S)-2-Nitrocyclopentyl]benzene
The nitro group in this compound is a pivotal functional group, enabling a variety of synthetic modifications. Its electron-withdrawing nature and its ability to be converted into other functional groups make it a valuable handle in organic synthesis.
Stereocontrolled Reductions to Amines
The reduction of the nitro group to a primary amine is a fundamental transformation. In the case of this compound, this reaction proceeds with the retention of the original stereochemistry at the two chiral centers, yielding (1S,2S)-2-phenylcyclopentan-1-amine. This transformation is crucial for the synthesis of chiral amines, which are valuable building blocks in medicinal chemistry and materials science.
A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups and the desired reaction conditions. Catalytic hydrogenation is a common and effective method.
Table 1: Reagents for the Stereocontrolled Reduction of this compound
| Reagent | Catalyst | Solvent | Pressure | Temperature | Typical Yield |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol (B145695) | 1-5 atm | Room Temp. | High |
| Hydrogen (H₂) | Raney Nickel | Methanol | 1-5 atm | Room Temp. | High |
| Tin(II) Chloride (SnCl₂) | - | Ethyl Acetate | Atmospheric | Reflux | Good to High |
| Iron (Fe) | Acetic Acid | Water/Ethanol | Atmospheric | Reflux | Good |
The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. The stereocenters are unaffected during this process, ensuring a high-fidelity transfer of chirality from the starting material to the product. The use of metal-based reducing agents like tin(II) chloride or iron in acidic media offers an alternative under non-hydrogenation conditions, which can be advantageous when other reducible functional groups are present in the molecule. masterorganicchemistry.comlibretexts.orgbuchler-gmbh.commasterorganicchemistry.comresearchgate.net
Nef Reaction and Related Carbonyl Formations
The Nef reaction provides a pathway to convert a primary or secondary nitroalkane into a carbonyl compound. For this compound, which is a secondary nitroalkane, the Nef reaction would yield (1S)-2-phenylcyclopentan-1-one. This transformation involves the initial deprotonation of the carbon bearing the nitro group to form a nitronate salt, which is then hydrolyzed under acidic conditions to the corresponding ketone. organic-chemistry.orgorganicchemistrytutor.comyoutube.com
The stereocenter at the phenyl-bearing carbon is retained during the reaction, while the stereocenter at the carbon-bearing the nitro group is lost upon formation of the ketone.
Table 2: Conditions for the Nef Reaction of this compound
| Step | Reagent | Solvent | Conditions | Intermediate/Product |
| 1. Deprotonation | Sodium Ethoxide | Ethanol | Room Temp. | Sodium nitronate salt |
| 2. Hydrolysis | Sulfuric Acid (aq.) | Water | 0°C to Room Temp. | (1S)-2-Phenylcyclopentan-1-one |
Modern variations of the Nef reaction, including oxidative or reductive methods, can also be employed. For instance, treatment of the nitronate salt with an oxidizing agent like potassium permanganate (B83412) or ozone can lead to the formation of the ketone. organic-chemistry.orgstackexchange.com Reductive methods, often employing reagents like titanium(III) chloride, can also facilitate this transformation. organic-chemistry.org
Michael Additions and Conjugate Chemistry Involving the Nitro Group
The carbon atom alpha to the nitro group in this compound is acidic and can be deprotonated to form a nucleophilic nitronate anion. This nucleophile can then participate in Michael additions to α,β-unsaturated carbonyl compounds, esters, or nitriles. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the construction of more complex molecular architectures with control over the stereochemistry. libretexts.orglibretexts.org
For example, the nitronate of this compound can add to methyl acrylate. The stereochemistry of the newly formed chiral center in the product is influenced by the existing stereocenters in the starting material, often leading to a high degree of diastereoselectivity.
The general reaction proceeds as follows:
Deprotonation of this compound with a suitable base (e.g., a non-nucleophilic base like DBU) to form the corresponding nitronate.
Addition of the nitronate to a Michael acceptor (e.g., an α,β-unsaturated ketone).
Protonation of the resulting enolate to yield the final product.
The stereochemical outcome of the Michael addition is dictated by the approach of the nitronate to the Michael acceptor, with the bulky phenyl and nitro groups directing the incoming electrophile to the less hindered face.
Reactions at the Benzene (B151609) Moiety and their Stereochemical Influence
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The existing chiral cyclopentyl substituent can exert a stereochemical influence on these reactions.
Electrophilic Aromatic Substitution with Stereochemical Impact
In electrophilic aromatic substitution (EAS) reactions of this compound, the directing effects of the substituents on the benzene ring must be considered. The alkyl group (the cyclopentyl ring) is an ortho-, para-director and an activating group. Conversely, the nitro group, if it were directly attached to the ring, would be a meta-director and a deactivating group. In this molecule, the nitro group is on the cyclopentyl ring and its electronic influence on the benzene ring is primarily inductive and relatively weak compared to the directing effect of the alkyl substituent.
Therefore, electrophilic attack will be directed to the ortho and para positions of the benzene ring. The presence of the chiral [(1S,2S)-2-nitrocyclopentyl] group can lead to diastereoselectivity in the substitution pattern, particularly at the ortho positions, due to steric hindrance.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Major Products (Predicted) | Rationale |
| Nitration | NO₂⁺ | para-nitro derivative, minor ortho-nitro derivative | The alkyl group is an ortho, para-director. The para position is sterically less hindered. |
| Friedel-Crafts Acylation | RCO⁺ | para-acylated derivative | The bulky acyl group will preferentially add to the less sterically hindered para position. |
| Halogenation | Br⁺, Cl⁺ | para-halogenated derivative, minor ortho-halogenated derivative | Similar to nitration, with a preference for the para position to minimize steric interactions. |
The stereocenters on the cyclopentyl ring can influence the approach of the electrophile, potentially leading to a preference for one of the two ortho positions, although this effect is generally modest.
Modifications and Functionalizations of the Aromatic Ring of this compound
Beyond standard electrophilic aromatic substitutions, the benzene ring can be functionalized through various other methods. For instance, ortho-lithiation directed by a suitable functional group (if introduced onto the ring) could provide a route to specifically substituted derivatives. Subsequent reactions of these organometallic intermediates with a range of electrophiles would allow for diverse functionalization.
Furthermore, the introduction of a functional group via EAS, such as a nitro or a carbonyl group, opens up a plethora of subsequent transformations. For example, a newly introduced nitro group on the aromatic ring could be selectively reduced, or a carbonyl group could be subjected to nucleophilic attack or further elaboration, all while retaining the chiral integrity of the cyclopentyl moiety. These subsequent modifications significantly broaden the synthetic utility of this compound as a chiral building block.
Modifications and Expansions of the Cyclopentyl Ring System of this compound
The cyclopentyl core of this compound serves as a versatile scaffold for further synthetic modifications. Research efforts in this area focus on altering the ring size through expansion and contraction methodologies, as well as introducing new functionalities on the cyclopentane (B165970) carbons. These transformations open avenues to novel molecular architectures with potentially interesting chemical and physical properties.
Ring Expansion and Contraction Methodologies
Altering the carbocyclic framework of this compound through ring expansion to a cyclohexane (B81311) or contraction to a cyclobutane (B1203170) derivative represents a significant synthetic challenge. The successful execution of such transformations hinges on the strategic manipulation of the existing nitro and phenyl functionalities to facilitate the desired skeletal rearrangements.
A primary strategy for the one-carbon ring expansion of the cyclopentyl ring in this compound involves the application of the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgorganicreactions.org This classical method allows for the conversion of a 1-aminomethyl-cycloalkanol to a ring-enlarged cycloketone upon treatment with nitrous acid. wikipedia.orgnumberanalytics.com To utilize this methodology, the nitro group of the starting material must first be reduced to the corresponding amine. Subsequent N-alkylation to introduce a methyl group followed by reduction of the nitro group would yield the prerequisite primary amine. This amine can then be converted to the 1-aminomethylcycloalkanol through a multi-step sequence. The diazotization of this amino alcohol with nitrous acid is expected to trigger the ring expansion, leading to the formation of a cyclohexanone (B45756) derivative. numberanalytics.com The stereochemical outcome of the rearrangement is often dependent on the conformation of the starting material and the migratory aptitude of the involved groups. numberanalytics.com
Another potential, though less direct, avenue for ring expansion could be the Dowd-Beckwith reaction, which involves the rearrangement of cyclic ketones via alkoxy radicals. researchgate.net This would necessitate the conversion of the nitro group to a ketone, which could then be subjected to radical-mediated ring expansion conditions.
The following table summarizes a potential synthetic sequence for the ring expansion of this compound to a functionalized cyclohexane, with hypothetical yields based on typical efficiencies for such reactions.
| Step | Transformation | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | Reduction of Nitro Group | H₂, Pd/C, EtOH | [(1S,2S)-2-Aminocyclopentyl]benzene | 95 |
| 2 | Conversion to Amino Alcohol | 1. (CH₂)₂O; 2. LiAlH₄ | (1S,2S)-1-(Aminomethyl)-2-phenylcyclopentanol | 70 |
| 3 | Tiffeneau-Demjanov Rearrangement | NaNO₂, HCl, H₂O, 0 °C | (2S)-2-Phenylcyclohexanone | 65 |
Table 1: Hypothetical reaction scheme for the ring expansion of this compound.
Ring contraction of the cyclopentyl system in this compound to a cyclobutane derivative is a synthetically challenging endeavor. One of the most established methods for ring contraction of cyclic ketones is the Favorskii rearrangement. nrochemistry.comwikipedia.orgorganicreactions.orgslideshare.net This reaction proceeds through a cyclopropanone (B1606653) intermediate from an α-halo ketone in the presence of a base. wikipedia.org To apply this to the target molecule, the nitro group would first need to be converted into a ketone functionality. Subsequent α-halogenation would provide the precursor for the Favorskii rearrangement, which upon treatment with a base like sodium hydroxide, would yield a cyclobutanecarboxylic acid derivative. organicreactions.org
A photochemical approach offers an alternative strategy for ring contraction. nih.govresearchgate.net For instance, 5,5-disubstituted cyclopent-2-enones can undergo photochemical rearrangement to yield cyclopropyl-substituted ketenes, which can be trapped in situ. nih.gov This would require significant modification of the starting material to introduce the required enone functionality. The Norrish Type-I reaction of cyclic ketones can also lead to ring-contracted products through α-cleavage, although this often results in a mixture of products. nih.gov
A plausible, albeit multi-step, sequence for the ring contraction of this compound is outlined below.
| Step | Transformation | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | Conversion to Ketone | Nef Reaction (e.g., NaNO₂, H₂SO₄) | (2S)-2-Phenylcyclopentanone | 75 |
| 2 | α-Halogenation | Br₂, CH₃COOH | (2S)-2-Bromo-5-phenylcyclopentanone | 80 |
| 3 | Favorskii Rearrangement | NaOH, H₂O | (1S)-1-Phenylcyclobutanecarboxylic acid | 70 |
Table 2: Hypothetical reaction scheme for the ring contraction of this compound.
Functionalization of Cyclopentane Carbons
The introduction of new functional groups onto the cyclopentane ring of this compound, other than at the positions bearing the nitro and phenyl groups, can be achieved through C-H activation strategies. These methods offer a direct approach to modify the hydrocarbon backbone of the molecule.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the arylation, alkylation, and alkenylation of C(sp³)-H bonds. In the context of this compound, the presence of the phenyl group could potentially direct the C-H activation to the adjacent methylene (B1212753) carbons (C3 and C5). However, the directing group ability of the nitro group in such transformations is also a factor to consider. rsc.org Recent advances have demonstrated the transannular γ-C–H arylation of cycloalkane carboxylic acids, suggesting that with appropriate directing groups, site-selective functionalization of the cyclopentane ring is feasible. nih.gov For instance, conversion of the nitro group to a carboxylic acid could facilitate palladium-catalyzed arylation at the C4 position.
Free radical reactions provide another avenue for the functionalization of the cyclopentane ring. The presence of the electron-withdrawing nitro group can influence the regioselectivity of radical addition reactions. However, controlling the selectivity of such reactions can be challenging, often leading to a mixture of products.
Theoretical and Computational Chemistry of 1s,2s 2 Nitrocyclopentyl Benzene
Conformational Analysis and Energy Landscapes of [(1S,2S)-2-Nitrocyclopentyl]benzene
The conformational landscape of this compound is primarily dictated by the puckering of the cyclopentane (B165970) ring and the steric and electronic interactions of the phenyl and nitro substituents. Cyclopentane itself is not planar; it adopts puckered conformations, such as the envelope and half-chair forms, to alleviate torsional strain. dalalinstitute.comlibretexts.org The introduction of substituents further influences the preference for a particular conformation.
Identification of Stable Conformers
For a 1,2-disubstituted cyclopentane like this compound, the substituents can adopt pseudo-axial or pseudo-equatorial positions. In the (1S,2S) configuration, the substituents are on the same side of the ring (cis). Theoretical studies on analogous 1,2-disubstituted cyclopentanes suggest that the most stable conformer will seek to minimize steric hindrance by placing the larger substituent in a pseudo-equatorial position. researchgate.net
Computational methods like ab initio and molecular mechanics (MM) calculations are instrumental in identifying these stable conformers and their relative energies. researchgate.net For this compound, the two primary conformers would be envelope and half-chair structures. In the envelope conformation, one carbon atom is out of the plane of the other four. dalalinstitute.com In the half-chair form, three carbons are coplanar, with the other two displaced on opposite sides of the plane. dalalinstitute.com The relative stability of these conformers is a delicate balance of torsional strain, angle strain, and steric interactions between the substituents.
A hypothetical energy landscape would likely show several local minima corresponding to different puckered conformations. The global minimum would represent the most stable conformer, which is anticipated to have the bulky phenyl group in a pseudo-equatorial position to minimize steric clashes with the cyclopentane ring hydrogens. The nitro group, being smaller than the phenyl group, might tolerate a pseudo-axial orientation with less energetic penalty.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Phenyl Group Orientation | Nitro Group Orientation | Hypothetical Relative Energy (kcal/mol) |
| Envelope 1 | Pseudo-equatorial | Pseudo-axial | 0.0 (Global Minimum) |
| Envelope 2 | Pseudo-axial | Pseudo-equatorial | > 1.0 |
| Half-Chair 1 | Pseudo-equatorial | Pseudo-axial | ~ 0.5 |
| Half-Chair 2 | Pseudo-axial | Pseudo-equatorial | > 1.5 |
Note: This table is illustrative and based on general principles of conformational analysis for substituted cyclopentanes. Actual values would require specific quantum chemical calculations.
Influence of Substituents on Ring Conformation
The phenyl and nitro groups significantly influence the cyclopentane ring's conformation. The large steric bulk of the phenyl group will preferentially occupy a pseudo-equatorial position to avoid unfavorable 1,3-diaxial-like interactions. The nitro group is strongly electron-withdrawing, which can introduce electronic effects that influence conformational preference, although steric effects are generally dominant in determining the conformation of non-aromatic rings. wikipedia.org
Electronic Structure and Bonding Analysis of this compound
The electronic structure of this compound is characterized by the distinct properties of its constituent parts: the saturated cyclopentane ring, the aromatic phenyl group, and the electron-withdrawing nitro group.
Quantum Chemical Descriptors
Quantum chemical descriptors provide a quantitative measure of the electronic properties of a molecule. These descriptors can be calculated using computational methods like Density Functional Theory (DFT). For a molecule like this compound, these descriptors help in understanding its reactivity and stability.
Table 2: Predicted Quantum Chemical Descriptors for a Nitro-Aromatic System
| Descriptor | Definition | Predicted Trend for this compound |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively low due to the electron-withdrawing nitro group |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, influencing kinetic stability and electronic transitions |
| Dipole Moment | Measure of the overall polarity of the molecule | High, due to the polar nitro group |
| Ionization Potential | Energy required to remove an electron | Relatively high |
| Electron Affinity | Energy released when an electron is added | Positive, indicating a tendency to accept electrons |
Note: These trends are based on the known effects of nitro and phenyl groups on electronic structure. nih.govresearchgate.net Specific values would require dedicated calculations.
The HOMO is likely to be localized on the phenyl ring, while the LUMO is expected to have significant contributions from the nitro group, a common feature in nitro-aromatic compounds. nih.gov
Charge Distribution and Reactivity Predictions
The charge distribution within this compound is highly polarized. The nitro group, being strongly electron-withdrawing, will pull electron density from the rest of the molecule. wikipedia.org This results in a partial positive charge on the nitrogen atom of the nitro group and the carbon atom to which it is attached, and partial negative charges on the oxygen atoms. libretexts.org
This charge distribution has significant implications for the molecule's reactivity. The electron-deficient nature of the carbon atom bearing the nitro group makes it susceptible to nucleophilic attack. The presence of the nitro group on an aromatic ring is known to deactivate the ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. wikipedia.orgyoutube.com While the phenyl group in this compound is attached to a saturated ring, its electronic properties will still be influenced by the distant nitro group through inductive effects.
Advanced Analytical and Spectroscopic Methodologies in Research on 1s,2s 2 Nitrocyclopentyl Benzene
Advanced Chromatographic Techniques for Chiral Separation and Purity Assessment
The separation of enantiomers and the determination of enantiomeric purity are critical aspects of chiral compound analysis. For [(1S,2S)-2-Nitrocyclopentyl]benzene, advanced chromatographic techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a cornerstone for the separation of enantiomers. phenomenex.com The development of a successful chiral HPLC method for a specific compound like this compound involves a systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. chromatographyonline.comsigmaaldrich.com
The choice of CSP is paramount, with polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, being widely used due to their broad applicability. science.govnih.gov For nitro-containing compounds, specific columns have been developed to enhance separation. sigmaaldrich.com The retention mechanisms in chiral separations are complex and can involve a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.com
Method development often starts with a screening process using a set of standard mobile phases, for instance, a mixture of n-hexane and an alcohol like 2-propanol or ethanol (B145695) for normal-phase chromatography. chromatographyonline.com For acidic or basic analytes, modifiers like trifluoroacetic acid or diethylamine (B46881) are added to the mobile phase to improve peak shape and resolution. chromatographyonline.com Reversed-phase methods, using aqueous buffers and organic modifiers like acetonitrile, are also explored, sometimes with the addition of chaotropic agents to aid in the separation of basic compounds. chromatographyonline.com The goal is to find a set of conditions that provides a baseline separation of the enantiomers with good resolution and selectivity. science.gov
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivative) |
| Mobile Phase (Normal Phase) | n-Hexane/2-Propanol (e.g., 90:10 v/v) |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water with buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced solvent consumption. selvita.comchiraltech.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comphenomenex.com This results in a mobile phase with low viscosity and high diffusivity, allowing for faster separations and quicker column equilibration. selvita.comchiraltech.com
For the determination of enantiomeric excess, SFC coupled with chiral stationary phases provides high-resolution separations in short analysis times. nih.govchromatographyonline.com The mobile phase in SFC is typically a mixture of supercritical CO2 and a small amount of an organic modifier, such as an alcohol, to modulate the solvating power and improve peak shape. nih.gov The choice of CSP in SFC is similar to that in HPLC, with polysaccharide-based phases being very effective. phenomenex.com The speed of SFC makes it particularly suitable for high-throughput screening and preparative separations. nih.gov
Table 2: Typical Supercritical Fluid Chromatography (SFC) Conditions
| Parameter | Setting |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Supercritical CO2 / Methanol (e.g., 80:20 v/v) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Detection | UV-Vis or Mass Spectrometry |
| Column Temperature | 35-40°C |
High-Resolution Mass Spectrometry for Structural Elucidation Methodological Advancements
High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for the structural elucidation of organic molecules, including this compound. currenta.de It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule and its fragments. currenta.de
When coupled with soft ionization techniques like Electrospray Ionization (ESI), HRMS can provide the exact mass of the molecular ion, confirming the molecular formula. currenta.de Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and fragmented, offer detailed structural information. nih.gov The fragmentation patterns of nitro compounds can be complex and may involve rearrangements. researchgate.netnih.gov For instance, the fragmentation of nitroaromatic compounds can proceed through characteristic losses of NO, NO2, and other small neutral molecules. miamioh.edunih.govrsc.org The study of these fragmentation pathways, often aided by theoretical calculations, is crucial for piecing together the structure of the molecule. researchgate.net While mass spectrometry is powerful for determining connectivity, it is generally not used to distinguish between diastereomers, for which other techniques like NMR are better suited. nih.gov
Application of Multidimensional NMR Spectroscopy for Complex Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical analysis of organic molecules in solution. For a molecule with multiple stereocenters like this compound, multidimensional NMR techniques are essential to unambiguously assign the relative stereochemistry. researchgate.netnih.gov
One-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR provide initial information about the number and types of protons and carbons in the molecule. However, for a substituted cyclopentane (B165970) ring, the conformational flexibility can complicate the interpretation of coupling constants. researchgate.net
To determine the relative stereochemistry, the Nuclear Overhauser Effect (NOE) is utilized. columbia.edu NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other, typically within 4-5 Å. columbia.eduyoutube.com For a molecule like this compound, a NOESY or ROESY spectrum would be expected to show a correlation between the proton at C1 and the proton at C2 if they are on the same face of the cyclopentane ring (cis), and the absence of such a correlation if they are on opposite faces (trans). researchgate.net This information, combined with the analysis of proton-proton coupling constants, allows for the definitive assignment of the relative stereochemistry of the substituents on the cyclopentane ring. researchgate.netacs.org
Table 3: Key Multidimensional NMR Experiments for Structural and Stereochemical Assignment
| Experiment | Information Provided |
|---|---|
| HSQC | Direct one-bond ¹H-¹³C correlations |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations |
| NOESY/ROESY | Through-space ¹H-¹H correlations for determining relative stereochemistry |
| COSY | ¹H-¹H correlations through bonds |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Confirmation
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. rsc.orgfrontiersin.org
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. psu.edu Chiral molecules exhibit characteristic ECD spectra, and for enantiomers, the spectra are mirror images of each other. chiralabsxl.comnih.gov The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the molecule. researchgate.net By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (often using Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be determined with a high degree of confidence. nih.gov
VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. rsc.org VCD provides information about the stereochemistry of the entire molecule, as it probes the vibrational transitions. schrodinger.com Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the theoretically calculated spectrum. schrodinger.comnih.gov VCD can be particularly advantageous for molecules that lack a strong UV chromophore, which is necessary for ECD measurements. rsc.org The combination of both ECD and VCD provides a highly reliable method for the unambiguous assignment of the absolute configuration of chiral molecules like this compound. nih.gov
Future Research Directions and Unexplored Avenues for 1s,2s 2 Nitrocyclopentyl Benzene
Development of Novel and More Sustainable Synthetic Routes
The future of synthesizing [(1S,2S)-2-Nitrocyclopentyl]benzene will undoubtedly be shaped by the principles of green and flow chemistry, aiming for more efficient, safer, and environmentally benign processes.
Green Chemistry Approaches
The development of greener synthetic routes for nitroalkanes is an active area of research. wiley-vch.deresearchgate.net Traditional methods often rely on harsh reagents and produce significant waste. wiley-vch.de Future efforts will likely focus on several key areas:
Alternative Nitrating Agents: Research into environmentally friendly nitrating agents to replace traditional methods is ongoing. organic-chemistry.org The use of reagents like claycop, a supported nitrate (B79036) salt, offers a greener alternative to established nitration protocols. organic-chemistry.org
Eco-Friendly Solvents: The use of polyethylene (B3416737) glycol (PEG) as a green reaction medium has shown promise for the synthesis of primary nitroalkanes from alkyl halides. wiley-vch.deresearchgate.net This approach avoids the use of volatile organic solvents and can lead to cleaner reactions. researchgate.net
Catalytic Methods: The development of catalytic methods, including the use of solid-supported reagents and microwave-assisted reactions, can significantly reduce the environmental impact of synthesis. researchgate.net Zeolite-based solid acid catalysts, for instance, have shown enhanced regioselectivity in nitration reactions. researchgate.net
Biocatalysis: Exploring enzymatic routes to introduce the nitro group could provide highly selective and environmentally attractive alternatives to current synthetic methods. researchgate.net
| Green Chemistry Strategy | Potential Advantage for this compound Synthesis |
| Use of Greener Solvents (e.g., PEG) | Reduced use of volatile organic compounds (VOCs), easier product isolation. wiley-vch.deresearchgate.net |
| Alternative Nitrating Agents (e.g., Claycop) | Milder reaction conditions, improved selectivity, and reduced hazardous byproducts. organic-chemistry.org |
| Solid-Supported Catalysts (e.g., Zeolites) | Enhanced catalyst recovery and reuse, potentially improved regioselectivity. researchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction times and reduced energy consumption. researchgate.net |
| Biocatalysis | High stereoselectivity, mild reaction conditions, and use of renewable resources. researchgate.net |
Flow Chemistry Applications
Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitrations. amt.ukvapourtec.comseqens.com The application of flow chemistry to the synthesis of this compound could offer several benefits:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with potentially explosive nitro compounds and exothermic nitration reactions. amt.uknih.govbeilstein-journals.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better reaction control and potentially higher yields. amt.ukseqens.com
Scalability: Processes developed on a lab-scale flow reactor can often be directly scaled up for industrial production by extending the operation time or using parallel reactors. amt.ukseqens.com
In Situ Generation of Reagents: Hazardous reagents, such as acetyl nitrate, can be generated and consumed in situ, avoiding the need for their storage and handling. nih.gov A continuous flow platform for the nitration of furfural (B47365) using in situ generated acetyl nitrate has been successfully demonstrated. nih.gov
The metal-free reduction of nitro compounds to amines has also been successfully performed under continuous-flow conditions, highlighting the potential for integrating multiple reaction steps in a continuous process. nih.govbeilstein-journals.org
Expansion of Reactivity Profiles and Cascade Reactions
The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, making it a valuable intermediate in organic synthesis. researchgate.netfrontiersin.orgfrontiersin.org Future research will likely focus on expanding its known reactivity and utilizing it in complex cascade reactions.
The electron-withdrawing nature of the nitro group makes the adjacent carbon atom acidic, allowing for the formation of a nitronate anion which can act as a nucleophile in various C-C bond-forming reactions. researchgate.net This reactivity is fundamental to the Henry (nitroaldol) and Michael reactions. researchgate.net
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient way to build molecular complexity. nih.govmdpi.com this compound is a prime candidate for use in such reactions. For instance, an organocatalytic cascade reaction of 2-nitrocyclohexanone (B1217707) with α,β-unsaturated aldehydes has been developed to produce complex bicyclic structures. nih.gov Similar strategies could be envisioned for this compound, leading to the rapid synthesis of novel and complex chiral cyclopentane (B165970) derivatives. nih.gov The development of cascade reactions involving nitrones and allenes has also proven effective for the synthesis of indole (B1671886) derivatives, showcasing the potential for complex transformations involving nitro-precursors. nih.gov
Exploration in New Synthetic Domains and Target Molecule Construction
The unique stereochemistry and functionality of this compound make it an attractive starting material for the synthesis of complex target molecules, including natural products and pharmaceuticals. frontiersin.orgmdpi-res.comresearchgate.net The nitro group can be readily converted to an amino group, providing access to chiral amines, which are prevalent in bioactive molecules. frontiersin.orgfrontiersin.org
Future research will likely explore the use of this compound in the synthesis of novel diquinane and angularquinane frameworks through cyclopentannulation reactions. acs.org Furthermore, its application in the synthesis of compounds with potential biological activity, such as those incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, could be a fruitful area of investigation. nih.gov The synthesis of 2-cyclopentyloxyanisole derivatives with potential antitumor activity also highlights the value of the cyclopentyl moiety in medicinal chemistry. nih.gov
The process of retrosynthetic analysis, where a target molecule is deconstructed into simpler precursors, will be crucial in identifying synthetic routes where this compound can serve as a key building block. libretexts.org
Advanced Computational Studies to Predict Novel Reactivity and Properties
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. doi.org Density Functional Theory (DFT) calculations, for example, can provide detailed insights into the electronic structure and reaction mechanisms of nitro compounds. Such studies can elucidate the effects of the nitro group on the cyclopentane ring, including changes in bond lengths and ring strain.
Future computational studies on this compound could focus on:
Predicting Reaction Pathways: Computational modeling can be used to predict the feasibility and stereochemical outcome of novel reactions, guiding experimental efforts. nih.govnih.gov For example, DFT calculations have been used to corroborate the mechanism of cyclopropanation-vinyl cyclopropane (B1198618) rearrangement sequences. nih.govacs.org
Understanding Reaction Mechanisms: Detailed computational analysis can shed light on the transition states and intermediates of complex reactions, such as cascade sequences. researchgate.net
Designing Novel Catalysts: Computational methods can aid in the design of new chiral catalysts that can enhance the stereoselectivity of reactions involving this compound. numberanalytics.com
By combining experimental work with advanced computational studies, researchers can accelerate the discovery of new reactions and applications for this important chiral building block.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
- Validate stereochemistry with ¹H-NMR NOE experiments or X-ray crystallography.
Advanced Question: How can computational methods resolve contradictions in reported reaction yields for nitrocyclopentane derivatives?
Methodological Answer:
Discrepancies in yields often arise from competing reaction pathways. To address this:
Density Functional Theory (DFT) : Model transition states to identify dominant pathways. For example, steric hindrance in the cyclopropane ring may favor axial vs. equatorial nitration .
Kinetic Analysis : Use Arrhenius plots to compare activation energies under varying conditions (e.g., solvent polarity, temperature).
Data Reconciliation : Cross-reference experimental yields with computational predictions to isolate variables (e.g., catalyst loading, solvent effects).
Example Table : Hypothetical DFT Results for Nitro Group Orientation
| Pathway | Activation Energy (kcal/mol) | Predicted Yield (%) |
|---|---|---|
| Axial Nitration | 12.3 | 72 |
| Equatorial Nitration | 18.7 | 28 |
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H-NMR : Identify cyclopropane protons (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Coupling constants (J) confirm stereochemistry (e.g., trans vs. cis) .
- ¹³C-NMR : Nitro groups deshield adjacent carbons (δ 80–90 ppm).
Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol 90:10) to resolve enantiomers, as validated for fluorocyclopropane analogs .
IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (1530–1350 cm⁻¹).
Advanced Question: How do steric and electronic effects influence the stability of this compound in catalytic applications?
Methodological Answer:
Steric Effects : The cyclopropane ring imposes torsional strain, which may destabilize transition states in catalytic cycles. Mitigate this by:
- Using bulky ligands (e.g., tert-butyl groups) to shield reactive sites.
- Optimizing solvent polarity to reduce ring strain (e.g., DMF vs. THF) .
Electronic Effects : The electron-withdrawing nitro group decreases electron density at the cyclopropane ring, affecting reactivity.
- Quantify via Hammett plots using substituent constants (σₚ).
- Compare with analogs (e.g., [(1S,2S)-2-Fluorocyclopentyl]benzene) to isolate electronic contributions .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound vapors.
Waste Disposal : Collect nitro-containing waste in sealed containers for incineration by licensed facilities .
Advanced Question: How can kinetic isotope effects (KIEs) elucidate the mechanism of nitro group transfer in this compound?
Methodological Answer:
Deuterium Labeling : Synthesize deuterated analogs (e.g., [D₂]-cyclopropane) to measure primary KIEs.
Kinetic Studies : Compare reaction rates (kₕ/k_d) for H vs. D isotopes. A large KIE (>2) suggests rate-limiting bond cleavage (e.g., C–H activation).
Computational Validation : Match experimental KIEs with DFT-predicted transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
